molecular formula C15H16N4O2 B252622 N-[3-(isonicotinoylamino)propyl]isonicotinamide

N-[3-(isonicotinoylamino)propyl]isonicotinamide

カタログ番号 B252622
分子量: 284.31 g/mol
InChIキー: WORZREXWFOMREX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[3-(isonicotinoylamino)propyl]isonicotinamide, also known as NIPI, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. NIPI is a small molecule that has been synthesized and studied for its ability to interact with various biological systems.

科学的研究の応用

N-[3-(isonicotinoylamino)propyl]isonicotinamide has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, N-[3-(isonicotinoylamino)propyl]isonicotinamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In Alzheimer's disease research, N-[3-(isonicotinoylamino)propyl]isonicotinamide has been shown to reduce the accumulation of amyloid-beta plaques in the brain, which are thought to contribute to the development of the disease. In Parkinson's disease research, N-[3-(isonicotinoylamino)propyl]isonicotinamide has been shown to protect dopaminergic neurons from oxidative stress, which is thought to contribute to the development of the disease.

作用機序

N-[3-(isonicotinoylamino)propyl]isonicotinamide is thought to exert its therapeutic effects by interacting with various biological systems, including enzymes and receptors. In cancer research, N-[3-(isonicotinoylamino)propyl]isonicotinamide is thought to inhibit the activity of histone deacetylases, which are enzymes that play a role in the development of cancer. In Alzheimer's disease research, N-[3-(isonicotinoylamino)propyl]isonicotinamide is thought to inhibit the activity of beta-secretase, an enzyme that is involved in the production of amyloid-beta plaques. In Parkinson's disease research, N-[3-(isonicotinoylamino)propyl]isonicotinamide is thought to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects
N-[3-(isonicotinoylamino)propyl]isonicotinamide has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In cancer research, N-[3-(isonicotinoylamino)propyl]isonicotinamide has been shown to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models. In Alzheimer's disease research, N-[3-(isonicotinoylamino)propyl]isonicotinamide has been shown to reduce the accumulation of amyloid-beta plaques in the brain and improve cognitive function in animal models. In Parkinson's disease research, N-[3-(isonicotinoylamino)propyl]isonicotinamide has been shown to protect dopaminergic neurons from oxidative stress and improve motor function in animal models.

実験室実験の利点と制限

N-[3-(isonicotinoylamino)propyl]isonicotinamide has several advantages for lab experiments, including its small size, ease of synthesis, and potential therapeutic applications. However, N-[3-(isonicotinoylamino)propyl]isonicotinamide also has limitations, including its low solubility in water and potential toxicity at high concentrations. These limitations must be taken into account when designing experiments using N-[3-(isonicotinoylamino)propyl]isonicotinamide.

将来の方向性

There are several future directions for research on N-[3-(isonicotinoylamino)propyl]isonicotinamide. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to optimize its synthesis method to improve yield and purity. Additionally, further studies are needed to determine the optimal dosage and toxicity of N-[3-(isonicotinoylamino)propyl]isonicotinamide in vivo. Finally, the development of N-[3-(isonicotinoylamino)propyl]isonicotinamide derivatives with improved solubility and bioavailability may lead to the development of more effective therapeutic agents.

合成法

N-[3-(isonicotinoylamino)propyl]isonicotinamide can be synthesized using a variety of methods, including solid-phase synthesis and solution-phase synthesis. In one method, N-[3-(isonicotinoylamino)propyl]isonicotinamide is synthesized by reacting isonicotinic acid with propargylamine to form an intermediate compound. This intermediate is then reacted with isonicotinoyl chloride to form N-[3-(isonicotinoylamino)propyl]isonicotinamide. The synthesis of N-[3-(isonicotinoylamino)propyl]isonicotinamide is relatively simple and can be performed in a laboratory setting.

特性

分子式

C15H16N4O2

分子量

284.31 g/mol

IUPAC名

N-[3-(pyridine-4-carbonylamino)propyl]pyridine-4-carboxamide

InChI

InChI=1S/C15H16N4O2/c20-14(12-2-8-16-9-3-12)18-6-1-7-19-15(21)13-4-10-17-11-5-13/h2-5,8-11H,1,6-7H2,(H,18,20)(H,19,21)

InChIキー

WORZREXWFOMREX-UHFFFAOYSA-N

SMILES

C1=CN=CC=C1C(=O)NCCCNC(=O)C2=CC=NC=C2

正規SMILES

C1=CN=CC=C1C(=O)NCCCNC(=O)C2=CC=NC=C2

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。